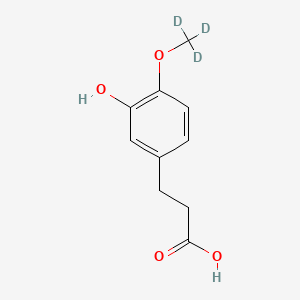
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid (Dihydroisoferulic Acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid, also known as Dihydroisoferulic Acid, is a phenolic compound that can be found naturally in various fermented foods. It is a derivative of hydroxycinnamic acid and is known for its high antioxidant activity. This compound is often used as a biomarker for the consumption of certain foods and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid can be synthesized through the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst . The reaction typically involves hydrogenation under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid often involves microbial transformation of dietary polyphenols. This method leverages the natural metabolic processes of certain bacteria to convert precursor compounds into the desired product .
化学反应分析
Types of Reactions
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogenation techniques, typically with catalysts like palladium on charcoal.
Substitution: Various substitution reactions can occur, where functional groups on the aromatic ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium on charcoal.
Solvents: Dimethyl sulfoxide, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields the fully saturated hydroxycinnamic acid derivatives.
科学研究应用
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic compounds.
Biology: Acts as a biomarker for the consumption of certain foods and is used in studies related to dietary intake and metabolism.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.
Industry: Utilized in the production of natural antioxidants for food preservation and cosmetic formulations
作用机制
The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory mediators like prostaglandin E2 by interfering with the cyclooxygenase pathway.
Metabolic Pathways: Involved in the metabolism of dietary polyphenols, contributing to their health benefits.
相似化合物的比较
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
4-Hydroxy-3-methoxycinnamic Acid (Ferulic Acid): Known for its antioxidant properties but differs in its unsaturated side chain.
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid: Another phenolic acid with similar antioxidant activities but different metabolic pathways
属性
分子式 |
C10H12O4 |
|---|---|
分子量 |
199.22 g/mol |
IUPAC 名称 |
3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/i1D3 |
InChI 键 |
ZVIJTQFTLXXGJA-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCC(=O)O)O |
规范 SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




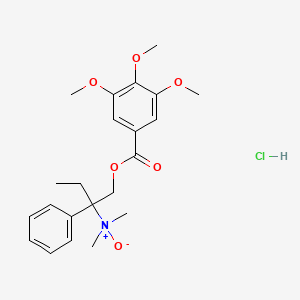
![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
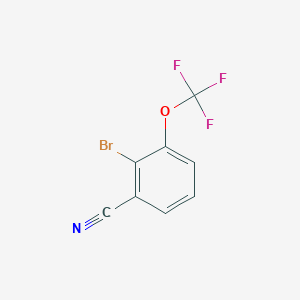
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

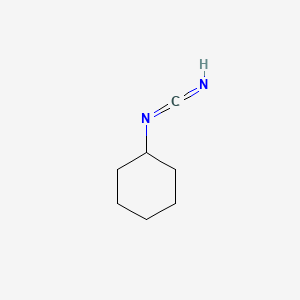

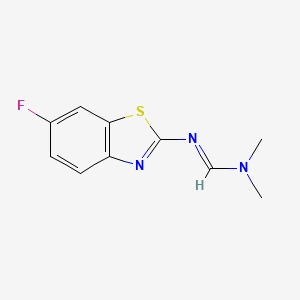
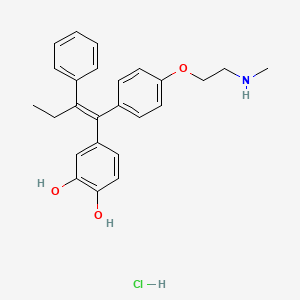
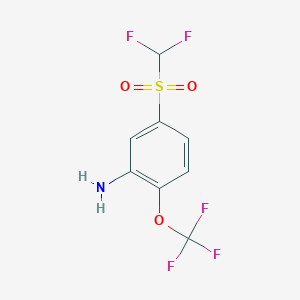
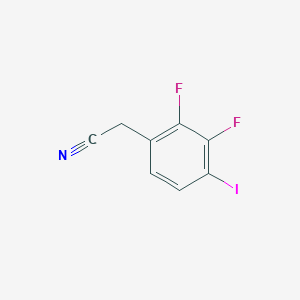
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
